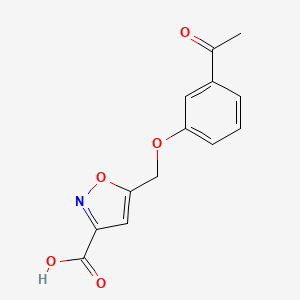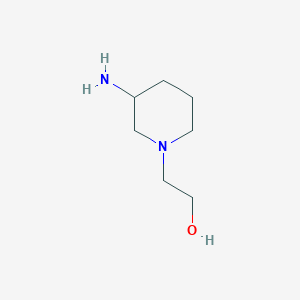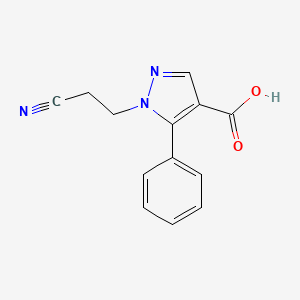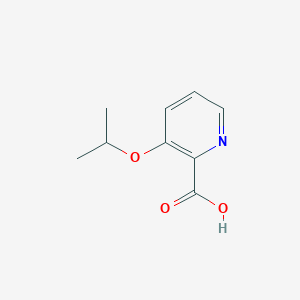
1-(5-Amino-2-chlorophenyl)imidazolidin-2-one
Vue d'ensemble
Description
1-(5-Amino-2-chlorophenyl)imidazolidin-2-one (ACPI) is a highly versatile organic compound used in a variety of scientific research applications. It is a heterocyclic compound that is structurally related to several other compounds, including imidazolidinones, imidazolines, and imidazoles. ACPI has a wide range of properties, making it a useful tool in a variety of scientific research applications.
Applications De Recherche Scientifique
Antitumor Activity
Imidazolidin-2-one derivatives, including “1-(5-Amino-2-chlorophenyl)imidazolidin-2-one”, have been found to exhibit antitumor activity . This makes them potential candidates for the development of new cancer therapies.
Antileishmanial Activity
These compounds also show antileishmanial activity . Leishmaniasis is a disease caused by parasites of the Leishmania type. It is usually spread by the bite of certain types of sandflies.
Antimicrobial Activity
“1-(5-Amino-2-chlorophenyl)imidazolidin-2-one” has been found to have antimicrobial properties . This suggests that it could be used in the treatment of various bacterial and fungal infections.
Alzheimer’s Disease Treatment
Research has indicated that imidazolidin-2-one derivatives can be used in the treatment of Alzheimer’s disease . Alzheimer’s is a chronic neurodegenerative disease that usually starts slowly and gradually worsens over time.
HIV-1 Protease Inhibition
These compounds are known to be inhibitors of HIV-1 protease , an enzyme that plays a key role in the life cycle of the HIV-1 virus. Inhibitors of this enzyme are used in the treatment of HIV/AIDS.
Antagonists of 5-HT2C and CCR5 Receptors
Imidazolidin-2-one derivatives are antagonists of 5-HT2C and CCR5 receptors . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin, and the CCR5 receptor is a protein on the surface of white blood cells that is involved in the immune system.
Anti-bacterial and Anti-fungal Activities
5-imidazolinone derivatives, which include “1-(5-Amino-2-chlorophenyl)imidazolidin-2-one”, have shown anti-bacterial and anti-fungal activities . This suggests potential applications in the treatment of various bacterial and fungal diseases.
Anti-diabetic and Anti-inflammatory Activities
These compounds have also exhibited anti-diabetic and anti-inflammatory activities . This indicates potential applications in the management and treatment of diabetes and various inflammatory conditions.
Propriétés
IUPAC Name |
1-(5-amino-2-chlorophenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-7-2-1-6(11)5-8(7)13-4-3-12-9(13)14/h1-2,5H,3-4,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMRHWJDDSTAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=C(C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-2-chlorophenyl)imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)


![7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B1526787.png)

![1-Azido-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1526790.png)
![(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1526791.png)

![1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1526795.png)

![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)
![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)